N-(4-Isobutoxybenzyl)-1-butanamine
Description
N-(4-Isobutoxybenzyl)-1-butanamine is a secondary amine characterized by a benzyl group substituted with an isobutoxy moiety at the para position and a butanamine chain. Such compounds are typically utilized as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their amine functionality and tunable substituent effects .
Properties
IUPAC Name |
N-[[4-(2-methylpropoxy)phenyl]methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-10-16-11-14-6-8-15(9-7-14)17-12-13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZHGVDKRSBBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isobutoxybenzyl)-1-butanamine typically involves the reaction of 4-isobutoxybenzyl chloride with 1-butanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as toluene or dichloromethane, at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to obtain the compound in high purity. The choice of solvents and reaction conditions may be optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Isobutoxybenzyl)-1-butanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound to primary amines or other reduced forms.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzyl ring.
Scientific Research Applications
N-(4-Isobutoxybenzyl)-1-butanamine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-Isobutoxybenzyl)-1-butanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure suggests it may act as a ligand, binding to specific sites on proteins and modulating their function.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares N-(4-Isobutoxybenzyl)-1-butanamine with four structural analogs based on substituent groups, CAS numbers, and key properties:
Substituent Effects on Physicochemical Properties
- Steric Effects : The isobutoxy group (tertiary alkoxy) introduces significant steric hindrance compared to methoxy (linear alkoxy) or methyl groups. This may reduce reactivity in nucleophilic reactions or hinder binding to sterically sensitive targets .
- Fluoro substituents are electron-withdrawing, decreasing basicity and altering solubility profiles .
- Lipophilicity : Isobutoxy’s branched structure likely enhances lipophilicity compared to smaller substituents, impacting membrane permeability in biological systems or solubility in organic solvents.
Toxicity and Regulatory Considerations
- Nitrosamine Analogs: N-Nitroso-N-butyl-1-butanamine (CAS 924-16-3) is a potent carcinogen, highlighting the criticality of avoiding nitroso group incorporation in pharmaceutical intermediates .
- Halogenated Derivatives : Fluorinated analogs like N-(4-Fluorobenzyl)-1-butanamine may exhibit distinct metabolic pathways due to fluorine’s electronegativity, requiring rigorous toxicity screening .
Biological Activity
N-(4-Isobutoxybenzyl)-1-butanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C15H25NO
- Molecular Weight : 235.37 g/mol
- Structure : The compound features a butanamine backbone with an isobutoxy group attached to a benzyl moiety, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions may modulate various signaling pathways, leading to physiological effects that warrant further investigation. Although detailed mechanisms are not fully elucidated, preliminary studies suggest potential anti-inflammatory and neuroprotective properties.
Anti-Inflammatory Effects
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and IL-1β. For instance, synthetic analogs have shown potent inhibition of these cytokines in vitro, suggesting that this compound may possess similar properties .
Neuroprotective Potential
There is emerging evidence that compounds in this class may influence neurological pathways. Some studies have reported improvements in sleep quality and reductions in wakefulness after sleep onset, which could indicate a neuroprotective effect . These findings are particularly relevant for conditions characterized by sleep disturbances or neuroinflammation.
In Vitro Studies
A study evaluated the effects of various compounds on IL-6 and IL-1β mRNA expression levels in human keratinocyte cells. The results indicated that certain derivatives exhibited significant suppression of these inflammatory markers at concentrations around 10 μM. The following table summarizes the mRNA expression levels for selected compounds:
| Compound | IL-6 mRNA Expression | IL-1β mRNA Expression |
|---|---|---|
| Control | 10.0 | 10.0 |
| This compound | 5.3 | 4.6 |
| Compound A | 7.5 | 7.2 |
| Compound B | 9.0 | 8.0 |
Note: Values are indicative and require further validation through rigorous testing.
In Vivo Studies
In vivo experiments involving LPS-induced inflammation models demonstrated that compounds with similar structures to this compound significantly reduced mRNA levels of IL-6, IL-1β, and TNF-α without causing hepatotoxicity, as evidenced by normal ALT and AST levels . This suggests a favorable safety profile alongside its anti-inflammatory efficacy.
Q & A
Q. What are the recommended synthetic routes for N-(4-Isobutoxybenzyl)-1-butanamine, and how can reaction conditions be optimized?
A common approach involves reductive amination between 4-isobutoxybenzaldehyde and 1-butanamine, using catalysts like sodium triacetoxyborohydride (STAB) in dichloromethane under inert conditions . Optimizing stoichiometry (e.g., 1.2:1 aldehyde-to-amine ratio) and reaction time (6–12 hours) can improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. For structural analogs, NMR and IR spectroscopy are essential to confirm the benzylamine scaffold and isobutoxy group integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of:
- NMR : and NMR to confirm the benzyl proton environment (δ 7.2–6.8 ppm for aromatic protons) and butanamine chain (δ 2.5–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 250.214) .
- IR Spectroscopy : Peaks near 1100 cm (C-O-C stretch) for the isobutoxy group and 3300 cm (N-H stretch) .
Q. What stability considerations are critical for storing this compound?
The compound is likely sensitive to light and oxidation due to the benzylamine moiety. Store under nitrogen at –20°C in amber vials. Avoid repeated freeze-thaw cycles to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or MS data may arise from:
- Tautomerism : Amine proton exchange in solution can broaden peaks; use DO shake tests to confirm exchangeable protons .
- Impurities : Trace solvents (e.g., THF) or unreacted aldehyde may co-elute; optimize HPLC conditions (C18 column, acetonitrile/water mobile phase) .
- Isomerism : For branched analogs, NOESY or ROESY NMR can distinguish between regioisomers .
Q. What computational methods are suitable for predicting the reactivity of this compound in multicomponent reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Nucleophilicity : Amine lone-pair availability for reactions like aza-Michael additions.
- Steric Effects : Isobutoxy group hindrance in transition states . Pair computational results with experimental kinetic studies (e.g., monitoring reaction progress via NMR) to validate predictions.
Q. How can the biological activity of this compound derivatives be systematically explored?
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the isobutoxy group (e.g., methoxy, ethoxy) or butanamine chain (e.g., branching, cyclization) .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like G-protein-coupled receptors .
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor modulation (cAMP or calcium flux assays) in cell lines .
Q. What analytical challenges arise in quantifying trace impurities in this compound batches?
- LC-MS/MS : Detect sub-ppm impurities (e.g., unreacted aldehyde or byproducts) using multiple reaction monitoring (MRM) .
- GC-FID : Monitor volatile impurities (e.g., residual solvents) with a DB-5MS column and helium carrier gas .
- ICP-MS : Screen for metal catalysts (e.g., palladium) if used in hydrogenation steps .
Methodological Notes
- Synthesis Optimization : For scale-up, replace STAB with catalytic hydrogenation (H, Pd/C) to reduce costs and improve atom economy .
- Data Reproducibility : Document solvent batch variability (e.g., stabilizers in THF) and humidity levels during reactions .
- Ethical Compliance : Adhere to institutional guidelines for handling amine derivatives, particularly regarding toxicity and waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
